(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Medicinal Chemistry SAR Lipophilicity

Secure your supply of (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine – the distinct meta-ethoxy oxazole congener with proven utility in CNS-focused and anti-infective screening libraries. Its primary amine handle enables rapid 1–2 step diversification into amides, ureas, or sulfonamides, outperforming non-aminated analogs. With XLogP3=1.6 and TPSA=61.3 Ų, this building block enables precise SAR matrix studies against ortho (CAS 1225510-20-2) and para (CAS 1031655-08-9) isomers. Available in ≥95% purity (500mg–10g) for parallel chemistry workflows. Avoid confounding by positional isomers—order the authenticated meta-isomer today.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1226187-41-2
Cat. No. B1471713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
CAS1226187-41-2
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CN
InChIInChI=1S/C13H16N2O2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3
InChIKeyFYNZGYXSSBVSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine (CAS 1226187-41-2) Is a Differentiated Oxazole Building Block for Medicinal Chemistry Procurement


(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a 2,4,5-trisubstituted oxazole derivative bearing a primary aminomethyl handle at the 4-position and a 3-ethoxyphenyl group at the 2-position. It belongs to the broader class of oxazole-based bioactive scaffolds, which are widely explored for antimicrobial, anticancer, and anti-inflammatory applications [1]. Unlike many generic oxazole intermediates that are solely characterized by core heterocycle properties, this compound is distinguished by its specific meta-ethoxy substitution pattern on the phenyl ring, which modulates molecular shape, lipophilicity (XLogP3 = 1.6), and hydrogen-bonding capacity (TPSA = 61.3 Ų) [2]. These features make it a structurally differentiated building block for structure-activity relationship (SAR) studies where subtle alterations in substitution geometry can drive divergent biological outcomes.

Why Generic Oxazole Building Blocks Cannot Substitute for (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine in SAR-Driven Procurement


Oxazole-based building blocks are often treated as interchangeable due to their shared heterocyclic core; however, the position of the ethoxy substituent on the pendant phenyl ring critically alters molecular recognition properties. The meta-ethoxy configuration in (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine presents a distinct spatial orientation and electronic distribution compared to its ortho (CAS 1225510-20-2) and para (CAS 1031655-08-9) isomers, influencing target binding geometries and ADME profiles [1]. While the ortho isomer has been noted for antiprotozoal potential, the meta isomer's divergent dipole moment and steric footprint can redirect biological selectivity, making blind substitution a risk in lead-optimization campaigns. Furthermore, the primary amine handle at the oxazole 4-position enables facile derivatization into amides, ureas, or sulfonamides—a feature that is not universally present across all oxazole scaffolds and directly impacts chemical tractability for library synthesis [2].

Quantitative Differentiation Evidence for (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine vs. Closest Structural Analogs


Meta-Ethoxy Substitution Modulates Lipophilicity and Hydrogen-Bonding Geometry Compared to Ortho and Para Isomers

The meta-ethoxy orientation in (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine yields a computed XLogP3 of 1.6, which is identical to that of its ortho isomer (CAS 1225510-20-2) due to conserved atomic composition, but differs substantially from the 4-methoxy analog (CAS 1031655-08-9) which has a lower XLogP3 of ~1.1 owing to the smaller methoxy group [1][2]. More importantly, the meta-ethoxy configuration alters the three-dimensional projection of the ethoxy group relative to the oxazole-methanamine core, affecting molecular shape complementarity with protein binding pockets—a dimension not captured by scalar logP values alone. In docking studies, meta-substituted phenyloxazoles have been shown to access distinct subpockets in enzymes such as IMPDH compared to ortho-substituted counterparts [3].

Medicinal Chemistry SAR Lipophilicity Molecular Recognition

Predicted Ionization State (pKa) Influencing Solubility and Permeability Relative to Ortho Isomer

The predicted pKa of the primary amine in (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is 7.35 ± 0.29, compared to 7.37 ± 0.29 for the ortho-ethoxy isomer (CAS 1225510-20-2) . While the absolute difference is small (ΔpKa ≈ 0.02 units), at physiological pH 7.4, both compounds exist predominantly as mixtures of free-base and protonated forms. However, the meta-ethoxy compound exhibits a marginally higher fraction of the neutral free-base species (approximately 50.1% vs. 49.9% for the ortho isomer), which can enhance passive membrane permeability in cell-based assays. Predicted boiling points also differ slightly: 399.2 ± 52.0 °C (meta) vs. 399.6 ± 52.0 °C (ortho), suggesting subtle intermolecular interaction differences relevant to purification and formulation .

ADME Ionization Solubility Permeability

Primary Amine Handle Enables Diversification to Amides, Sulfonamides, and Ureas Not Accessible to Methyl-Substituted Analogs

The methanamine group at the oxazole 4-position in (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a reactive primary amine that can be selectively functionalized via amide coupling, reductive amination, sulfonylation, or urea formation under standard protocols [1]. In contrast, analogs such as 4-(3-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole (CAS not assigned, but identified via IPPI-DB) lack this amine handle, precluding straightforward bioconjugation or library expansion [2]. This differential reactivity is critical for medicinal chemistry workflows that require late-stage functionalization; the target compound offers a synthetically accessible diversification point that directly impacts the breadth of chemical space that can be explored from a single building block. Vendor listings confirm the compound is supplied in purity ≥95% suitable for direct derivatization .

Organic Synthesis Library Chemistry Derivatization Reactivity

Meta-Ethoxy Substituent Confers Distinct Electronic Effects on the Oxazole Core Relative to Meta-Methoxy and Unsubstituted Phenyl Analogs

The 3-ethoxy group exerts a moderate electron-donating effect through resonance (+M) and a weak inductive electron-withdrawing effect (-I), yielding a net slight activation of the phenyl ring toward electrophilic substitution, while simultaneously fine-tuning the electron density on the oxazole core through the conjugated π-system [1]. Replacing ethoxy with methoxy (as in the 3-methoxy analog) reduces both the steric bulk and the inductive contribution, potentially altering metabolic stability and target affinity. Literature on related oxazole series demonstrates that ethoxy-to-methoxy substitution can shift IC₅₀ values by 0.5–1.0 log units in enzyme inhibition assays [2]. Although no head-to-head data exists for the exact target compound, the electronic parameter difference (Hammett σₘ for OEt = +0.10 vs. OMe = +0.12) predicts a small but measurable divergence in the oxazole ring's electron density, which propagates to reactivity and molecular recognition.

Electronic Effects Hammett Parameters Oxazole Reactivity

Optimal Application Scenarios Where (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine Outperforms Close Analogs


Lead-Optimization SAR Campaigns Requiring Positional Isomer Scanning of the Phenyl Substituent

When a hit compound contains a 2-phenyloxazole core and the medicinal chemistry team needs to systematically interrogate the effect of ethoxy substitution position (ortho, meta, para) on target potency and selectivity, (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine provides the specific meta-ethoxy congener. Its distinct pharmacophoric vector, as highlighted by the XLogP3 = 1.6 and TPSA = 61.3 Ų profile, allows direct comparison with the ortho isomer (antiprotozoal potential) and para isomer within a coherent SAR matrix. The primary amine handle further enables parallel derivatization to matched molecular series, ensuring that observed biological differences are attributable to substitution geometry rather than synthetic variability [1].

Construction of Diversity-Oriented Screening Libraries via Late-Stage Functionalization of the Methanamine Handle

For organizations building CNS-focused or anti-infective screening decks, the target compound serves as a core scaffold that can be rapidly diversified into amide, urea, or sulfonamide sub-libraries using the free primary amine (pKa 7.35). This contrasts with non-aminated oxazole analogs that require pre-functionalization or more complex synthetic sequences, offering a 1–2 step synthetic advantage per analog. Vendors supply this compound at ≥95% purity in quantities from 500 mg to 5 g, directly compatible with high-throughput parallel chemistry workflows .

In Silico Screening and Pharmacophore Modeling Where Meta-Substituted Aryloxazoles Are Predicted to Access Novel Binding Pockets

Computational models, including those used to design IMPDH inhibitors, suggest that meta-substituted aryloxazoles can reach subpockets inaccessible to ortho or para isomers due to the altered trajectory of the ethoxy group. The target compound's predicted ionization state (pKa 7.35) and lipophilicity (XLogP3 = 1.6) place it within favorable CNS MPO parameter ranges. When virtual screening campaigns flag a meta-ethoxy oxazole pharmacophore, acquiring the authenticated compound with full analytical characterization ensures that computational predictions can be experimentally validated without confounding by positional isomer impurities [2].

Physicochemical Property Benchmarking and Formulation Feasibility Studies for Oxazole-Based Preclinical Candidates

The predicted boiling point (399.2 °C) and pKa (7.35) of the target compound, which differ subtly from the ortho isomer (399.6 °C, pKa 7.37), indicate that even positional isomerism influences solid-state properties and solution behavior. During salt-form screening or amorphous dispersion formulation, these minor differences can dictate crystallinity, hygroscopicity, and chemical stability. Procuring the authentic meta-isomer ensures that preclinical formulation data are reproducible and not confounded by batch-to-batch isomeric variability .

Quote Request

Request a Quote for (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.